molecular formula C14H16ClNO3 B13169023 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide

Cat. No.: B13169023
M. Wt: 281.73 g/mol
InChI Key: DOTVXLOIXADEPF-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-chloro-2-formylphenol with N-cyclopentylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclopentylacetamide.

    4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group.

    2-(4-chloro-2-formylphenoxy)-N-(2,3-dichlorophenyl)acetamide: Contains additional chloro substituents on the phenyl ring.

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is unique due to the presence of both a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide

InChI

InChI=1S/C14H16ClNO3/c15-11-5-6-13(10(7-11)8-17)19-9-14(18)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18)

InChI Key

DOTVXLOIXADEPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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